molecular formula C19H18N4O5S B12124527 2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B12124527
M. Wt: 414.4 g/mol
InChI Key: HJDRIMRDLVGUBH-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a pyrimidinylsulfamoyl group, and an acetamide linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and pyrimidine-2-sulfonyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide.

    Reduction: Formation of 2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]ethanamine.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidinylsulfamoyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)propionic acid: Known for its sweetness inhibitory activity.

    2-(4-methoxyphenoxy)ethanol: Used as a solvent and intermediate in organic synthesis.

    2-(4-methoxyphenoxy)acetic acid: A precursor in the synthesis of various pharmaceuticals.

Uniqueness

2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H18N4O5S/c1-27-15-5-7-16(8-6-15)28-13-18(24)22-14-3-9-17(10-4-14)29(25,26)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23)

InChI Key

HJDRIMRDLVGUBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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